4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid
Description
Properties
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-7-12(17-3)9(2)6-10(8)11(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIITSKFNJDVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid typically involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with a suitable reagent to introduce the butyric acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid and its analogs:
Notes:
- LogP Estimates : *Calculated via fragment-based methods; †Lower polarity due to single methoxy; ‡Increased lipophilicity from methyl groups.
- Synthesis : Friedel-Crafts acylation or ester hydrolysis routes are common for analogs .
Research Findings and Implications
Substituent Effects: Methoxy Groups: Enhance solubility in polar solvents (e.g., water, ethanol) compared to non-polar methyl/chloro analogs . Methyl Groups: Increase lipophilicity (higher LogP), improving membrane permeability but reducing aqueous solubility . Alkoxy Chains: Longer chains (e.g., ethoxy, butoxy) significantly raise boiling points and LogP values, as seen in 4-(3,4-Diethoxy-phenyl)-4-oxo-butyric acid (450.7°C, LogP 2.53) .
Synthetic Challenges :
- Multi-step synthesis is required to introduce both methoxy and dimethyl groups regioselectively. outlines a feasible route for a butoxy-methyl analog, suggesting similar strategies could apply .
Potential Applications: Pharmaceutical Intermediates: Structural similarity to KCNQ2/3 modulators () implies utility in neurological drug discovery . Material Science: Bulky substituents (e.g., diethoxy) may stabilize polymers or coatings due to reduced crystallinity .
Biological Activity
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid, identified by its CAS number 4773-88-0, is a compound with a unique structure that includes a butyric acid backbone and a methoxy-substituted aromatic ring. This compound has garnered interest in scientific research due to its potential biological activities and therapeutic applications.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
- Structure : The compound features two methyl groups on the aromatic ring, which may influence its biological interactions and properties.
Biological Activity Overview
Initial studies suggest that this compound may interact with biological systems in various ways. Notably, it has been observed to potentially influence neurotransmitter levels, although detailed interaction profiles with specific receptors or enzymes are still under investigation.
Potential Applications
The compound is primarily used in research contexts, with potential applications including:
- Neurotransmitter modulation
- Interaction studies with various biological targets
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid | 4705-97-9 | C13H18O3 | Lacks the ketone group; simpler structure |
| 2-Amino-1-(4-methoxyphenyl)butan-1-one (Methylone) | 124681-38-9 | C11H15NO3 | Stimulant properties; different functional groups |
| 4-(Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid | N/A | C13H18O4 | Hydroxy group instead of a ketone; potential for different reactivity |
Each of these compounds exhibits distinct properties that may lead to varying biological activities and applications.
In Vitro Evaluations
Some preliminary evaluations have indicated that related compounds exhibit moderate inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects. For instance:
- IC50 Values : Some derivatives showed IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE.
These findings highlight the need for further investigation into the specific mechanisms of action for this compound.
Q & A
Q. How can researchers optimize reaction conditions to minimize byproducts in derivatives like 4-oxo-butenoic acid amides?
- Methodological Answer : Reaction optimization involves: (i) Temperature control: Refluxing in ethanol at 78°C reduces side reactions compared to higher-boiling solvents. (ii) Stoichiometric ratios: A 1:1.2 molar ratio of acid to amine improves yield. (iii) Catalysis: Adding a catalytic amount of DCC (dicyclohexylcarbodiimide) enhances coupling efficiency. Reaction progress is tracked via TLC, and intermediates are isolated via flash chromatography .
Q. What experimental designs are recommended for evaluating cytotoxicity in cancer cell lines?
- Methodological Answer : (i) Cell culture : Use RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. (ii) Dosing : Prepare serial dilutions (1–100 μM) in triplicate, with controls (vehicle-only and untreated cells). (iii) Assays : Employ MTT or resazurin-based viability assays after 48–72 hours of exposure. IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, derivatives like compound 29 showed IC₅₀ values of 12.5 μM in HeLa cells .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from: (i) Cell line variability : Validate activity in multiple cell lines (e.g., HeLa, MCF-7, A549) to assess specificity. (ii) Assay conditions : Standardize incubation time, serum concentration, and seeding density. (iii) Compound stability : Perform stability studies (e.g., HPLC at 24/48 hours) to rule out degradation. Cross-reference with published protocols for analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, which showed variable antimicrobial activity due to assay conditions .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer : (i) Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances lipophilicity. (ii) Formulation : Use co-solvents like DMSO-PEG 400 (10:90) or cyclodextrin complexes. (iii) Salt formation : Sodium or potassium salts improve aqueous solubility. Preclinical testing in rodent models requires pharmacokinetic profiling to confirm bioavailability .
Data Analysis & Validation
Q. How should researchers handle conflicting NMR data for stereoisomers?
- Methodological Answer : For stereochemical ambiguity (e.g., (E) vs. (Z) isomers): (i) Use NOESY NMR to identify spatial proximity of substituents. (ii) Compare experimental coupling constants (J values) with computational predictions (e.g., DFT calculations). (iii) Validate via X-ray crystallography if single crystals are obtainable. For example, (2Z)-4-methoxy-4-oxobut-2-enoic acid was distinguished by its distinct NOESY cross-peaks .
Q. What statistical methods are appropriate for dose-response studies?
- Methodological Answer : (i) Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) to derive IC₅₀/EC₅₀. (ii) Error analysis : Report 95% confidence intervals and use ANOVA for comparing multiple groups. (iii) Replicates : Minimum three biological replicates with technical triplicates to ensure reproducibility. Outliers are identified via Grubbs’ test .
Key Challenges & Solutions
Q. How to mitigate interference from methanol residues in downstream reactions?
- Methodological Answer : After synthesis, azeotropic drying with toluene under vacuum removes residual methanol. Confirm dryness via ¹H NMR; absence of the methanol peak (δ ~3.3 ppm) ensures suitability for subsequent steps, such as esterification or amide coupling .
Q. What are the best practices for storing derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
